molecular formula C18H13ClN4O2 B2760942 5-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1251598-43-2

5-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2760942
CAS No.: 1251598-43-2
M. Wt: 352.78
InChI Key: NCHMSEJTZZXMDU-UHFFFAOYSA-N
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Description

5-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: is a heterocyclic compound that features a unique combination of pyrazole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under reflux conditions to form 3-(4-chlorophenyl)-1H-pyrazole.

    Formation of the Oxadiazole Ring: The pyrazole derivative is then reacted with 4-methoxybenzohydrazide in the presence of phosphorus oxychloride (POCl₃) to form the oxadiazole ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the oxadiazole ring, potentially leading to ring opening.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products may include amines or alcohols.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, 5-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has shown potential as an enzyme inhibitor, affecting various biological pathways. It is also studied for its antimicrobial properties.

Medicine

In medicine, this compound is investigated for its anti-inflammatory and anticancer activities. It has shown promise in preclinical studies as a potential therapeutic agent for treating various diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-3-phenyl-1,2,4-oxadiazole
  • 5-(3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-3-phenyl-1,2,4-oxadiazole
  • 5-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-3-(4-hydroxyphenyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 5-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the 4-chlorophenyl and 4-methoxyphenyl groups enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2/c1-24-14-8-4-12(5-9-14)17-21-18(25-23-17)15-10-20-22-16(15)11-2-6-13(19)7-3-11/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHMSEJTZZXMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NN=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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